BenchChemオンラインストアへようこそ!

PROTAC CDK9-binding moiety 1

CDK9 degradation PROTAC design DC50 comparison

This aminopyrazole-based CDK9-binding moiety is the validated recruitment element behind PROTAC 2, achieving selective CDK9 degradation (DC50 158 nM) while sparing CDK2/5 degradation. Unlike untested CDK9 ligands, it offers established SAR for ternary complex optimization and documented Venetoclax sensitization in pancreatic cancer models. Its tert-butyl carbamate protecting group enables controlled, stepwise PROTAC assembly, ensuring reproducible synthetic workflows. Choose this scaffold to eliminate uncontrolled variables and accelerate CDK9-targeted degrader development with published pharmacological validation.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B8248277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9-binding moiety 1
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2
InChIInChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14)
InChIKeyNKJHJPQRXMBBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CDK9-Binding Moiety 1: Technical Definition and Core Specifications for Procurement Evaluation


PROTAC CDK9-binding moiety 1 (CAS 1026682-51-8) is an aminopyrazole-derived small-molecule ligand that functions as the CDK9-recruitment element in proteolysis-targeting chimera (PROTAC) constructs [1]. It is not a standalone degrader but a synthetic building block designed for conjugation to E3 ligase ligands (typically CRBN-binding moieties) via a linker to generate bifunctional CDK9 degraders [2]. The compound is supplied as a solid with a molecular formula of C12H19N3O2, molecular weight of 237.30 g/mol, and typical purity specifications of ≥98% for research and development applications . The tert-butyl carbamate protecting group on the pyrazole scaffold enables controlled conjugation chemistry during PROTAC assembly, a feature that distinguishes it from unprotected CDK9 ligands that may require additional synthetic steps before linker attachment [3].

Why Generic CDK9 Ligand Substitution Compromises PROTAC Performance: Procurement Implications for PROTAC CDK9-Binding Moiety 1


CDK9-binding ligands are not interchangeable in PROTAC design due to fundamental differences in binding kinetics, ternary complex geometry, and selectivity profiles that propagate into the final degrader's performance. The aminopyrazole scaffold represented by PROTAC CDK9-binding moiety 1 exhibits a distinct ATP-competitive binding mode with a reported Ki value against CDK9 [1], which directly influences the resulting PROTAC's degradation kinetics. When this moiety was incorporated into PROTAC 2, the resulting degrader achieved a DC50 of 158 ± 6 nM for CDK9 degradation in MiaPaCa2 cells [2]. In contrast, PROTACs built from alternative CDK9 ligands—such as SNS-032-based THAL-SNS-032 or NVP-2-derived constructs—yield fundamentally different degradation kinetics, ternary complex stability, and off-target kinase engagement patterns [3]. Critically, mass spectrometry-based kinome profiling revealed that aminopyrazole-based PROTAC 2 retains binding and inhibitory activity against CDK2 and CDK5 without inducing their degradation [4], a pharmacologically distinct profile from degraders built on other CDK9 ligand scaffolds. Substituting an untested CDK9 ligand without empirical validation of the resulting PROTAC's degradation efficiency, selectivity, and cellular activity introduces uncontrolled variables that can invalidate experimental conclusions and delay project timelines.

PROTAC CDK9-Binding Moiety 1: Quantitative Differentiation Evidence Versus Competing CDK9 Ligand Scaffolds


CDK9 Degradation Potency: Aminopyrazole-Based PROTAC Versus Alternative Ligand Scaffolds

When incorporated into a complete PROTAC construct, the aminopyrazole-based CDK9-binding moiety (as used in PROTAC 2) achieves a DC50 of 158 ± 6 nM for CDK9 degradation in MiaPaCa2 pancreatic cancer cells [1]. For procurement context, this ligand scaffold occupies a moderate-potency tier compared to more recently optimized CDK9 degraders. The benchmark PROTAC degrader THAL-SNS-032 (SNS-032-based ligand) exhibits degradation detectable at 250 nM within 1-8 hours in MOLT4 cells [2]. Newer CDK9 degraders such as dCDK9-202 achieve substantially higher potency with a DC50 of 3.5 nM and Dmax >99% in TC-71 cells [3], representing a different performance tier. The aminopyrazole-based ligand provides a well-characterized, reproducible starting point for SAR studies where ultra-high potency is not the primary selection criterion.

CDK9 degradation PROTAC design DC50 comparison

Degradation Selectivity Profile: CDK9 Degradation Without Degradation of CDK2 or CDK5

PROTAC 2, constructed using the aminopyrazole-based CDK9-binding moiety, selectively degrades CDK9 while sparing other CDK family members from degradation, despite retaining binding affinity for CDK2 and CDK5 [1]. This profile is distinct from alternative degraders such as CDK9 PROTAC 45, which demonstrates no detectable degradation of CDK1, CDK2, CDK4, CDK5, CDK6, or CDK7 at concentrations ranging from 100-500 nM in MDA-MB-231 cells . Similarly, PROTAC CDK9 Degrader-1 achieves ~56% and ~65% CDK9 degradation at 10 and 20 μM respectively without degrading CDK2 or CDK5 in HCT116 cells . The differential binding-versus-degradation profile of the aminopyrazole-based PROTAC provides a distinct experimental tool for dissecting scaffolding versus catalytic functions of CDK9.

CDK selectivity PROTAC selectivity off-target degradation

Functional Consequence of Scaffold Choice: Venetoclax Sensitization in Pancreatic Cancer Models

Aminopyrazole-based PROTAC 2 sensitizes MiaPaCa2 pancreatic cancer cells to Venetoclax-mediated growth inhibition, a functional outcome attributed to concurrent suppression of Mcl-1 (via CDK9 degradation) and Bcl-2 (via Venetoclax) [1]. This synthetic lethality approach has not been reported for CDK9 degraders built on alternative ligand scaffolds such as SNS-032, NVP-2, or BAY-1143572, suggesting a unique application space for the aminopyrazole-based CDK9-binding moiety [2]. The sensitization effect is mechanistically linked to the PROTAC's ability to reduce Mcl-1 protein levels through CDK9 degradation while leaving the Bcl-2 axis intact for Venetoclax to target [3].

Venetoclax sensitization pancreatic cancer Mcl-1 downregulation synthetic lethality

Degradation Versus Inhibition: Mechanistic Differentiation Confirmed by Kinome Profiling

Mass spectrometry-based kinome profiling of PROTAC 2 (aminopyrazole-based) in HEK293 and MiaPaCa2 cells confirmed selective degradation of CDK9 without affecting the expression of other kinases [1]. This finding establishes that the aminopyrazole ligand's binding profile translates into degradation selectivity distinct from its inhibition profile. In contrast, THAL-SNS-032 induces rapid CDK9 degradation without affecting levels of other SNS-032 targets, demonstrating that PROTAC conversion of a promiscuous inhibitor can yield selective degradation [2]. The aminopyrazole scaffold provides an alternative starting point—a more selective inhibitor parent—which may offer distinct advantages in minimizing off-target binding during ternary complex formation .

kinome profiling PROTAC mechanism degradation selectivity

Validated Research Applications for PROTAC CDK9-Binding Moiety 1 and Derived PROTAC Constructs


SAR Studies of CDK9 PROTAC Linker Length and Composition

The aminopyrazole-based CDK9-binding moiety has been systematically evaluated across a panel of PROTAC constructs with varying linker lengths and compositions. This established SAR foundation enables researchers to use this ligand scaffold as a validated starting point for optimizing ternary complex formation and degradation efficiency [1]. The documented difference between PROTAC 2 (CDK9-selective degrader) and PROTAC 4 (CDK12-selective degrader)—which vary only in linker length and composition—demonstrates the utility of this ligand for probing how linker parameters influence target selectivity [2].

Investigating CDK9 Degradation as a Synthetic Lethality Strategy with Venetoclax in Pancreatic Cancer

For research programs focused on pancreatic cancer therapeutics, PROTAC constructs derived from this CDK9-binding moiety have demonstrated validated Venetoclax sensitization in MiaPaCa2 cells. This combination strategy leverages CDK9 degradation-mediated Mcl-1 downregulation alongside Bcl-2 inhibition to achieve synthetic lethality [1]. No comparable published sensitization data exist for CDK9 degraders built on alternative ligand scaffolds such as SNS-032, NVP-2, or BAY-1143572 in pancreatic cancer models [2].

Mechanistic Studies Distinguishing CDK9 Scaffolding Versus Catalytic Functions

The aminopyrazole-based PROTAC 2 uniquely degrades CDK9 while binding to but not degrading CDK2 and CDK5 [1]. This pharmacological profile makes it a distinctive tool for dissecting the scaffolding functions of CDK9 from its catalytic activity, particularly in contexts where CDK2/5 inhibition without degradation is experimentally desirable. Alternative degraders such as CDK9 PROTAC 45 show no detectable degradation or reported binding to CDK2/5 at comparable concentrations [2], while PROTAC CDK9 Degrader-1 spares CDK2/5 degradation but does not report binding data [3].

Custom PROTAC Synthesis and Conjugation Chemistry Development

The tert-butyl carbamate protecting group on the pyrazole scaffold enables controlled, stepwise conjugation to E3 ligase ligands via linkers of varying length and composition. This chemical handle facilitates the synthesis of bespoke PROTAC libraries for structure-activity relationship studies targeting CDK9-dependent cancers [1]. The high purity (≥98%) and defined molecular characteristics (MW 237.30, C12H19N3O2) of the commercially available moiety support reproducible synthetic workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC CDK9-binding moiety 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.